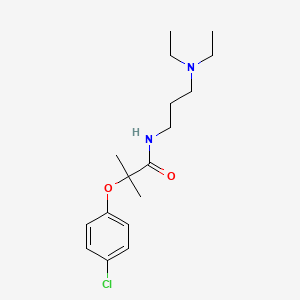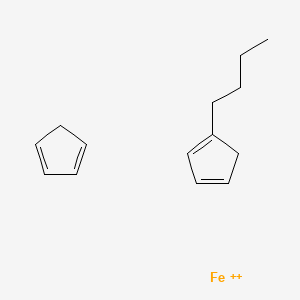
Ferrous; 1-butylcyclopenta-1,3-diene; cyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) is an organometallic compound that features a central iron ion coordinated to two cyclopentadienyl anions and one butyl-substituted cyclopentadienyl anion. This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal ion is sandwiched between two aromatic rings. These compounds are of significant interest in both academic and industrial chemistry due to their unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) typically involves the reaction of iron(II) chloride with cyclopentadienyl anions. The cyclopentadienyl anions are usually generated in situ from cyclopentadiene by deprotonation with a strong base such as sodium hydride. The butyl-substituted cyclopentadienyl anion can be prepared similarly from 1-butylcyclopenta-1,3-diene. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the iron center.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve the same basic principles but with optimizations for yield and purity. This might include the use of continuous flow reactors to maintain a controlled environment and the use of high-purity reagents to minimize impurities.
化学反应分析
Types of Reactions
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) can undergo a variety of chemical reactions, including:
Oxidation: The iron center can be oxidized to a higher oxidation state.
Reduction: The iron center can be reduced to a lower oxidation state.
Substitution: Ligands on the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Ligand substitution reactions often use reagents such as phosphines or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an iron(III) complex, while reduction might yield an iron(0) complex.
科学研究应用
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: It is studied for its potential use in bioinorganic chemistry, particularly in the modeling of metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to coordinate with various ligands.
Industry: It is used in the production of high-performance materials, including certain types of plastics and rubbers.
作用机制
The mechanism by which 1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) exerts its effects typically involves the coordination of the iron center with various ligands. This coordination can alter the electronic properties of the iron center, making it more or less reactive depending on the nature of the ligands. The molecular targets and pathways involved depend on the specific application but often involve the activation or deactivation of certain chemical bonds.
相似化合物的比较
Similar Compounds
Ferrocene: Another well-known metallocene with two cyclopentadienyl anions coordinated to an iron center.
Nickelocene: Similar structure but with nickel as the central metal ion.
Cobaltocene: Similar structure but with cobalt as the central metal ion.
Uniqueness
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) is unique due to the presence of the butyl group, which can influence the compound’s reactivity and solubility. This makes it particularly useful in applications where these properties are important, such as in certain types of catalysis or material science.
属性
分子式 |
C14H20Fe+2 |
|---|---|
分子量 |
244.15 g/mol |
IUPAC 名称 |
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C9H14.C5H6.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7H,2-3,6,8H2,1H3;1-4H,5H2;/q;;+2 |
InChI 键 |
AQCAVXIGTCIRJY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=CC1.C1C=CC=C1.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


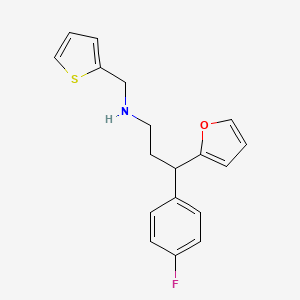
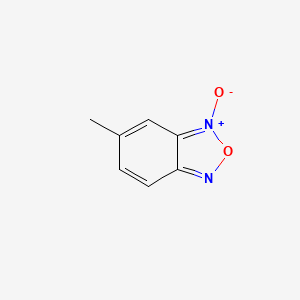
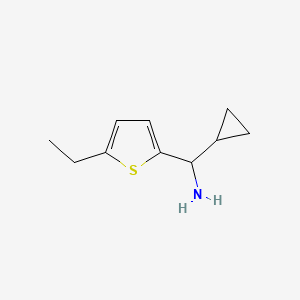
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14144002.png)
![4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile](/img/structure/B14144006.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide](/img/structure/B14144013.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)
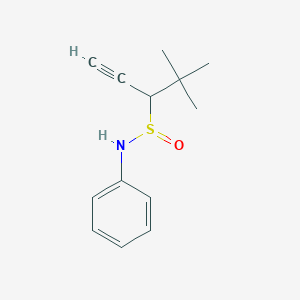
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)

![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)

